molecular formula C20H25N3O3 B6474707 7-methoxy-4-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline CAS No. 2640861-78-3

7-methoxy-4-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline

Cat. No.: B6474707
CAS No.: 2640861-78-3
M. Wt: 355.4 g/mol
InChI Key: OVOGCZNXCVJYGC-UHFFFAOYSA-N
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Description

7-methoxy-4-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline: is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Methoxylation and Methylation:

    Attachment of Pyrrolidine and Morpholine Groups: The pyrrolidine and morpholine groups can be introduced via nucleophilic substitution reactions. For instance, the quinoline derivative can be reacted with pyrrolidine and morpholine in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of quinoline N-oxides or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline core, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed.

Major Products

    Oxidation: Quinoline N-oxides, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-4-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound, with its specific substitutions, may exhibit enhanced biological activity and selectivity towards certain molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable quinoline core and reactive functional groups.

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The methoxy and methyl groups may enhance its binding affinity and selectivity. The pyrrolidine and morpholine groups can interact with proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its broad-spectrum biological activities.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.

Uniqueness

7-methoxy-4-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline is unique due to its specific substitutions, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(7-methoxy-4-methylquinolin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14-11-19(21-17-12-15(25-2)5-6-16(14)17)23-9-10-26-18(13-23)20(24)22-7-3-4-8-22/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOGCZNXCVJYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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